4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine
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Overview
Description
4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,3-dimethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Substitution with 2,3-Dimethoxyphenyl Group:
Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring, which can be accomplished using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide or aromatic ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3-(2,3-Dimethoxyphenyl)propanoic acid: Another compound with a 2,3-dimethoxyphenyl group but different core structure.
Uniqueness
4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine is unique due to its specific combination of a pyrrolidine ring with a 2,3-dimethoxyphenyl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-(2,3-dimethoxyphenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2O2/c1-15-7-10(11(14)8-15)9-5-4-6-12(16-2)13(9)17-3/h4-6,10-11H,7-8,14H2,1-3H3 |
InChI Key |
ZKYQIWYYJQYSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)N)C2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
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